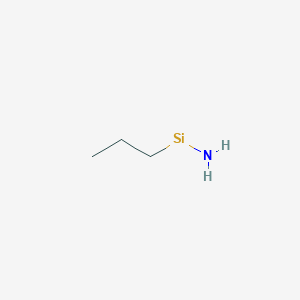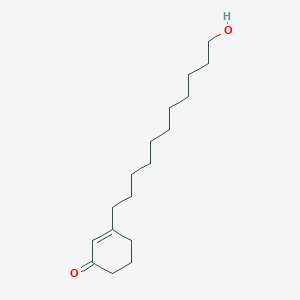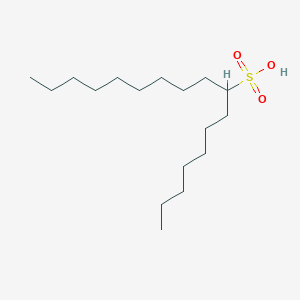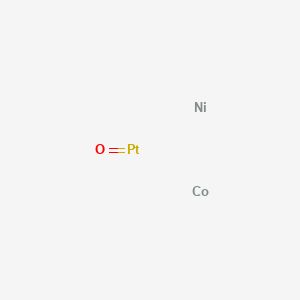![molecular formula C12H22OSi B14244345 [(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane CAS No. 211447-14-2](/img/structure/B14244345.png)
[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane is a compound that features a bicyclic structure with a silicon atom bonded to three methyl groups and an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane typically involves the reaction of bicyclo[6.1.0]non-2-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Bicyclo[6.1.0]non-2-en-1-ol+Trimethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for bioorthogonal chemistry.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism by which (Bicyclo[6.1.0]non-2-en-1-yl)oxysilane exerts its effects involves the formation of stable silicon-oxygen bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the silicon atom.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with a hydroxyl group instead of a trimethylsilyl group.
Trimethylsilyl ethers: Compounds with a similar trimethylsilyl group but different organic moieties.
Uniqueness
(Bicyclo[6.1.0]non-2-en-1-yl)oxysilane is unique due to its bicyclic structure combined with a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
211447-14-2 |
|---|---|
Fórmula molecular |
C12H22OSi |
Peso molecular |
210.39 g/mol |
Nombre IUPAC |
1-bicyclo[6.1.0]non-2-enyloxy(trimethyl)silane |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)13-12-9-7-5-4-6-8-11(12)10-12/h7,9,11H,4-6,8,10H2,1-3H3 |
Clave InChI |
OOJMRYRCLPBEGY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC12CC1CCCCC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14244266.png)


![2H-Quinolizine, octahydro-4-[4-(4-pyridinylthio)phenyl]-](/img/structure/B14244285.png)
![4-[2-Ethyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14244297.png)




![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)



